molecular formula C5H11N B3054286 3-Buten-1-amine, 2-methyl- CAS No. 59354-26-6

3-Buten-1-amine, 2-methyl-

Cat. No.: B3054286
CAS No.: 59354-26-6
M. Wt: 85.15 g/mol
InChI Key: KNDRWHMOJREVPO-UHFFFAOYSA-N
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Description

Molecular Definition and IUPAC Nomenclature of 2-Methylbut-3-en-1-amine.nih.gov

The compound with the chemical name 3-Buten-1-amine (B1219720), 2-methyl- is systematically named 2-methylbut-3-en-1-amine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov Its molecular formula is C5H11N. nih.govmolport.comcymitquimica.com This formula indicates a composition of five carbon atoms, eleven hydrogen atoms, and one nitrogen atom.

The structure of 2-methylbut-3-en-1-amine consists of a four-carbon butene chain with a double bond between the third and fourth carbon atoms. An amine group (-NH2) is attached to the first carbon, and a methyl group (-CH3) is substituted at the second carbon position. nih.gov This arrangement results in a chiral center at the second carbon, meaning it can exist as two different stereoisomers (enantiomers).

Table 1: Chemical Identifiers for 2-Methylbut-3-en-1-amine

Identifier Value
IUPAC Name 2-methylbut-3-en-1-amine nih.gov
Molecular Formula C5H11N nih.govmolport.comcymitquimica.com
Molecular Weight 85.15 g/mol nih.govcymitquimica.com

| CAS Number | 59354-26-6 nih.govmolport.com |

Isomeric Landscape of Unsaturated C5 Amines: Focus on Structural and Chemical Differentiation

The molecular formula C5H11N represents numerous structural isomers, which are molecules that have the same molecular formula but different structural arrangements of atoms. chegg.commolport.comchegg.com These structural differences can lead to significant variations in their chemical and physical properties. libretexts.org

A key isomer of 2-methylbut-3-en-1-amine is 3-methylbut-2-en-1-amine , also known as isoprenylamine. chemspider.comnih.gov The primary distinction between these two isomers lies in the position of the double bond. In 2-methylbut-3-en-1-amine, the double bond is at the C-3 position (a terminal alkene), whereas in isoprenylamine, it is at the C-2 position (an internal alkene). nih.govnih.gov

This difference in the location of the double bond influences the electronic and steric environment of the molecule, which in turn affects its reactivity. For instance, the terminal double bond in 2-methylbut-3-en-1-amine may exhibit different reactivity in addition reactions compared to the internal double bond of isoprenylamine. Isoprenylamine and its derivatives have been investigated for various applications, including in the development of new therapeutic agents. google.comresearchgate.netweblio.jpamazonaws.com

Table 2: Comparison of 2-methylbut-3-en-1-amine and Isoprenylamine

Property 2-methylbut-3-en-1-amine 3-methylbut-2-en-1-amine (Isoprenylamine)
IUPAC Name 2-methylbut-3-en-1-amine nih.gov 3-methylbut-2-en-1-amine nih.gov
Position of Double Bond Between C3 and C4 nih.gov Between C2 and C3 nih.gov

| CAS Number | 59354-26-6 nih.gov | 13822-06-5 chemspider.comnih.gov |

Beyond isoprenylamine, the molecular formula C5H11N encompasses a wide array of other isomers, including both unsaturated and saturated structures. chegg.commolport.comwikipedia.org These can be categorized based on the carbon skeleton, the position of the amine group, and the degree of substitution on the nitrogen atom (primary, secondary, or tertiary amines). libretexts.orgwikipedia.org

Examples of other C5H11N isomers include:

Cyclic amines: Cyclopentylamine and various methyl-substituted pyrrolidines are cyclic isomers. wikipedia.org

Other alkenyl amines: Positional isomers such as 3-methylbut-3-en-1-amine (B3046955) exist where the methyl group is on a different carbon. nih.gov Another example is 2-methylbut-3-en-2-amine, where both the amine and methyl group are on the second carbon. cymitquimica.com

Saturated amines: These include various isomers of pentylamine with different branching of the carbon chain.

The structural diversity among these isomers leads to a broad spectrum of physical properties, such as boiling points and solubility, as well as differing chemical reactivity. libretexts.org

Broader Significance of Branched Alkenyl Amines in Contemporary Organic Chemistry Research

Branched amines, particularly those with additional functional groups like alkenes, are of significant interest in modern organic chemistry. nih.govfiveable.mersc.orgrsc.org They serve as important building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. nih.govacs.org

The presence of a chiral center, as seen in 2-methylbut-3-en-1-amine, is particularly valuable. Chiral amines are crucial in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. acs.org The development of efficient methods for synthesizing α-branched amines is an active area of research, with techniques like transition-metal-catalyzed C-H bond functionalization and multicomponent reactions gaining prominence. nih.govrsc.orgacs.org These advanced synthetic methods provide streamlined access to a wide range of structurally diverse amines. rsc.org

The combination of an alkene and an amine in one molecule allows for a variety of chemical transformations. The alkene can undergo addition reactions, while the amine can act as a nucleophile or a base. wikipedia.org This dual reactivity makes branched alkenyl amines versatile synthons for constructing complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-3-5(2)4-6/h3,5H,1,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRWHMOJREVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484860
Record name 3-Buten-1-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59354-26-6
Record name 3-Buten-1-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 3 Buten 1 Amine, 2 Methyl and Unsaturated Amines

Reactivity Governed by the Primary Amine Moiety.

The primary amine group (-NH2) is characterized by the presence of a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. chemguide.co.uk This electronic feature is the primary driver of the reactivity associated with this part of the molecule.

Primary amines are effective nucleophiles, readily participating in a variety of organic transformations by donating their electron pair to electrophilic centers. chemguide.co.ukmasterorganicchemistry.com The nitrogen atom in 3-Buten-1-amine (B1219720), 2-methyl-, like other primary amines, is more nucleophilic than its alcohol or ether equivalents. msu.edu This enhanced nucleophilicity allows it to react directly with electrophiles such as alkyl halides without the need for prior conversion to a more nucleophilic conjugate base. msu.edu

Key nucleophilic reactions involving the primary amine moiety include:

Alkylation: In SN2 reactions with alkyl halides, the amine attacks the electrophilic carbon, displacing the halide and forming a new carbon-nitrogen bond. msu.eduopenstax.org This process can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts, as the initially formed products are also nucleophilic and can compete with the starting material for the alkyl halide. chemguide.co.ukmsu.edu Using a large excess of the initial amine can favor the formation of the primary alkylated product.

Acylation: Primary amines react vigorously with acyl chlorides and more slowly with acid anhydrides in nucleophilic substitution reactions to form amides. chemguide.co.uk The reaction involves the attack of the amine's lone pair on the carbonyl carbon of the acyl group, followed by the elimination of a leaving group (e.g., chloride). These reactions are typically carried out in the presence of a base to neutralize the HCl produced.

Table 1: Nucleophilic Reactions of Primary Amines
Reaction TypeElectrophileProduct ClassGeneral Mechanism
AlkylationAlkyl Halide (R-X)Secondary Amine (R-NH-R')SN2 Nucleophilic Substitution
AcylationAcyl Chloride (R-COCl)Amide (R-NH-COR')Nucleophilic Acyl Substitution
AcylationAcid Anhydride ((R'CO)2O)Amide (R-NH-COR')Nucleophilic Acyl Substitution

The nucleophilic nature of the primary amine in 3-Buten-1-amine, 2-methyl- enables it to participate in condensation reactions to form various heterocyclic compounds. A notable example is the reaction with thiourea (B124793) or its analogs. Primary amines can react with isothiocyanates to form N,N'-disubstituted thioureas. researchgate.net These reactions are fundamental in the synthesis of more complex molecules and catalysts. nih.govrsc.org

Furthermore, primary amines can undergo condensation with thiourea and formaldehyde (B43269) in a Mannich-type reaction to yield 5-substituted 1,3,5-triazinane-2-thiones, which are six-membered heterocyclic rings. researchgate.net This type of multicomponent reaction highlights the ability of the amine to form multiple bonds in a single synthetic operation, leading to complex molecular architectures.

Reactivity of the Terminal Alkene Functionality.

The carbon-carbon double bond (C=C) in 3-Buten-1-amine, 2-methyl- is an electron-rich region, making it susceptible to attack by electrophiles. openstax.org This reactivity is central to the functionalization of the alkenyl part of the molecule.

The most common reaction of alkenes is electrophilic addition, where the π-bond is broken and two new σ-bonds are formed. lasalle.edu The alkene's π electrons act as a nucleophile, attacking an electrophilic species. chemistrysteps.com

For the terminal alkene in 3-Buten-1-amine, 2-methyl-, these reactions typically follow Markovnikov's rule . This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. chemistrysteps.com This occurs because the initial protonation of the double bond generates a carbocation intermediate, and the more stable carbocation (in this case, the secondary carbocation at C-3) is formed preferentially. openstax.org

Table 2: Electrophilic Addition Reactions for 2-methyl-3-buten-1-amine
ReagentReaction TypePredicted Major Product (Following Markovnikov's Rule)
HBrHydrobromination3-bromo-2-methylbutan-1-amine
H2O / H+ (acid catalyst)Acid-Catalyzed Hydration3-hydroxy-2-methylbutan-1-amine (2-methyl-1-aminobutan-3-ol)

Subsequent functionalization can be achieved by choosing different electrophilic reagents, allowing for the introduction of a wide range of functional groups, including halogens, hydroxyl groups, and others.

Alkenyl amines, particularly those with terminal double bonds, can undergo polymerization. However, α-methyl-substituted unconjugated monomers like 3-Buten-1-amine, 2-methyl- can be challenging to polymerize via radical mechanisms due to degradative chain transfer to the α-methyl groups. Despite this, specialized techniques and co-monomers can be employed to achieve polymerization. For instance, research on analogous structures has shown that certain catalytic systems can suppress side reactions and guide the process toward radical polymerization. Additionally, methods for initiating controlled radical polymerization starting from the α-carbon of a primary amine have been developed, suggesting pathways for creating complex polymer architectures from amine-containing monomers. figshare.com

Intramolecular Electronic and Steric Effects on Reactivity.

The reactivity of 3-Buten-1-amine, 2-methyl- is not simply the sum of its two functional groups; it is also modulated by intramolecular effects.

Electronic Effects: The primary amine group is an electron-donating group through the inductive effect, which can influence the electronic environment of the rest of the molecule. The methyl group at the 2-position also has a positive inductive effect (+I), which can help stabilize any adjacent positive charge. For example, during electrophilic addition to the alkene, the methyl group would further stabilize the secondary carbocation formed at C-3 through hyperconjugation.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms and the repulsion between their electron clouds. youtube.com In 3-Buten-1-amine, 2-methyl-, the methyl group at the 2-position introduces steric bulk near both the amine and the double bond. This steric crowding can influence the rate and regioselectivity of reactions. For the amine, the methyl group might slightly hinder the approach of very bulky electrophiles to the nitrogen's lone pair, potentially slowing down reaction rates compared to an un-substituted analogue like 3-buten-1-amine. youtube.com For the alkene, the methyl group's presence could influence the facial selectivity of electrophilic attack.

The interplay of these electronic and steric factors determines the precise reactivity and selectivity observed in chemical transformations of 3-Buten-1-amine, 2-methyl-. youtube.comnih.gov

Allylic Deprotonation and Carbanion Generation (e.g., from Silylated 3-Buten-1-amine)

The presence of a double bond in proximity to a C-H bond allows for the deprotonation of the allylic position, leading to the formation of a carbanion. Carbanions are reactive intermediates in which a carbon atom has an unshared pair of electrons and bears a negative charge. libretexts.org The stability of a carbanion, and thus the ease of its formation, is influenced by several factors, including the hybridization of the charge-bearing atom and the potential for resonance stabilization. libretexts.orgallen.in

In the case of a silylated derivative of 3-Buten-1-amine, 2-methyl-, the allylic protons are susceptible to abstraction by a strong base. The resulting carbanion is stabilized by resonance, where the negative charge is delocalized over the allylic system.

The stability of carbanions is influenced by several factors:

Inductive Effect: Electron-withdrawing groups adjacent to the negatively charged carbon can stabilize the carbanion. allen.in

Hybridization: The stability of a carbanion increases with increasing s-character of the hybrid orbital containing the lone pair (sp > sp2 > sp3). allen.in

Conjugation: Resonance delocalization of the negative charge significantly stabilizes the carbanion. libretexts.orgallen.in

The generation of a carbanion at the allylic position of a silylated 3-buten-1-amine derivative renders this position nucleophilic, enabling it to participate in a variety of carbon-carbon bond-forming reactions. These carbanions can react with a range of electrophiles, including carbonyl compounds and imines. wikipedia.org

Transition Metal-Catalyzed Reactions Involving Alkenyl Amine Substrates

Transition metals, particularly palladium, play a crucial role in catalyzing a variety of transformations involving unsaturated amines. These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures.

Palladium(II)-Catalyzed Carbonylation of Homoallylic Amine Derivatives

Palladium-catalyzed carbonylation reactions are powerful methods for the introduction of a carbonyl group into an organic molecule. nih.gov In the context of homoallylic amine derivatives, palladium(II) catalysts can facilitate the carbonylation of the C-H bonds. For instance, palladium(II)-catalyzed carbonylation of methylene (B1212753) C-H bonds in secondary aliphatic amines can lead to the formation of β-lactams. nih.gov This transformation is believed to proceed through a cyclopalladation intermediate. While direct examples with 3-Buten-1-amine, 2-methyl- are not prevalent, the reactivity of similar aliphatic amines suggests its potential to undergo analogous transformations.

The general mechanism for such carbonylations often involves:

Coordination of the amine to the palladium(II) center.

Directed C-H activation to form a palladacycle.

Insertion of carbon monoxide (CO) into the palladium-carbon bond.

Reductive elimination to afford the carbonylated product and regenerate the active palladium catalyst. acs.org

The reaction of aryl halides with carbon monoxide and an amine in the presence of a palladium catalyst is a common method for amide synthesis. iupac.org This process can sometimes lead to the formation of α-keto amides as byproducts through a double carbonylation process. iupac.org

Table 1: Key Steps in Palladium-Catalyzed Carbonylation of Amines

StepDescription
Coordination The amine substrate coordinates to the palladium(II) catalyst.
C-H Activation The palladium catalyst facilitates the cleavage of a C-H bond, often directed by the amine group, to form a metallacycle.
CO Insertion A molecule of carbon monoxide inserts into the palladium-carbon bond of the metallacycle.
Reductive Elimination The final carbonylated product is released from the palladium center, which is then regenerated to continue the catalytic cycle.

Amine-Catalyzed Aldol (B89426) Reactions via Enamine Intermediates

Unsaturated amines can participate in reactions where the amine itself acts as a catalyst. A prominent example is the amine-catalyzed aldol reaction, which proceeds through the formation of an enamine intermediate. nih.govmakingmolecules.com Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com They are nucleophilic at the α-carbon and can react with electrophiles, such as aldehydes, in a manner analogous to enolates. masterorganicchemistry.com

The catalytic cycle for an amine-catalyzed aldol reaction involves the following key steps: makingmolecules.com

Enamine Formation: The secondary amine reacts with a ketone or aldehyde to form an enamine. wikipedia.orglibretexts.org This step involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine, followed by dehydration. pressbooks.pub

Nucleophilic Attack: The enamine, acting as a nucleophile, attacks the carbonyl group of an aldehyde.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the amine catalyst. makingmolecules.commasterorganicchemistry.com

Primary amines are generally not used for enamine synthesis as they preferentially form the more thermodynamically stable imine species. wikipedia.org The rate of enamine formation is sensitive to pH, with a maximum rate typically observed at a weakly acidic pH of around 4 to 5. libretexts.orgpressbooks.pub

Table 2: Comparison of Imines and Enamines

FeatureImineEnamine
Formation Reaction of a primary amine with an aldehyde or ketone. pressbooks.pubReaction of a secondary amine with an aldehyde or ketone. pressbooks.pub
Key Structural Feature Carbon-nitrogen double bond (C=N). chemistrysteps.comCarbon-carbon double bond adjacent to a nitrogen atom (C=C-N). chemistrysteps.com
Reactivity The carbon of the C=N bond is electrophilic.The α-carbon of the C=C bond is nucleophilic. masterorganicchemistry.com

Oxidation and Reduction Pathways

The presence of both an amine and a double bond in 3-Buten-1-amine, 2-methyl- allows for a variety of oxidation and reduction reactions.

Oxidation Pathways

The oxidation of amines can occur at either the nitrogen atom or the carbon skeleton. Tertiary amines can be oxidized by reagents like hydrogen peroxide or peroxycarboxylic acids to form amine oxides. libretexts.org The oxidation of unsaturated tertiary amines can also be catalyzed by palladium complexes. researchgate.net The oxidation of primary and secondary amines is more complex and can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the oxidation of primary amines can yield imines, nitriles, or oximes.

Nitrogen can exist in a wide range of oxidation states in organic compounds. libretexts.org

Reduction Pathways

The double bond in unsaturated amines can be reduced through various methods. Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. Another approach is the 1,4-reduction of α,β-unsaturated compounds. For example, a copper hydride (CuH)-catalyzed synthesis allows for the direct enantioselective formation of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines. nih.gov While 3-Buten-1-amine, 2-methyl- is not an α,β-unsaturated amine, related reductive amination processes of unsaturated systems are known. researchgate.net The reduction of imines, which can be formed from primary amines, leads to the synthesis of amines. organic-chemistry.org

Derivatives, Structural Analogues, and Their Functional Exploration in Chemical Research

Synthesis of Functionalized Derivatives of 3-Buten-1-amine (B1219720), 2-methyl-

The functionalization of 3-Buten-1-amine, 2-methyl- can be achieved by targeting its primary amine and its carbon-carbon double bond. The presence of the amine group provides a nucleophilic center, making it amenable to reactions such as alkylation and acylation. libretexts.org Acylation, for instance, is a fundamental transformation in organic synthesis where primary and secondary amines react with acid chlorides or anhydrides to form amides. libretexts.orgthieme-connect.de This reaction is typically highly efficient and can be used to introduce a vast array of substituents, thereby modifying the compound's physicochemical properties.

The terminal alkene group is also a key site for functionalization. It can undergo various electrophilic addition reactions, allowing for the introduction of different functional groups across the double bond. smolecule.com Furthermore, modern synthetic methods like photoredox catalysis have enabled the direct C-H functionalization of amines, providing pathways to introduce substituents at positions that are traditionally difficult to access. princeton.edu For example, methods for the α-C–H bond functionalization of cyclic secondary amines have been developed that utilize in-situ generated imines, which can then react with a variety of organometallic nucleophiles. nih.gov While the parent compound is an acyclic primary amine, similar principles of generating reactive intermediates can be applied to functionalize its carbon backbone. The development of catalytic methods for β-amino C–H functionalization further expands the possibilities for creating complex derivatives from simple amine precursors. nih.gov

Investigation of Isomeric Alkenyl Amine Derivatives

Isomers of 2-methyl-3-buten-1-amine, particularly those with the prenyl (or isoprenyl) scaffold (3-methyl-2-buten-1-yl), are fundamental building blocks for a variety of biologically active molecules. The investigation of these isomers and their derivatives has yielded significant insights in medicinal and biological chemistry.

Isoprenylamine (3-methylbut-2-en-1-amine), an isomer of 2-methyl-3-buten-1-amine, is a key precursor in the synthesis of a class of plant hormones known as cytokinins. nih.gov A series of N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, specifically substituted at the N9 position of the purine (B94841) ring, have been synthesized to evaluate their biological activity. nih.gov The synthesis of these compounds can be achieved through different routes, such as using 6-chloropurine (B14466) as a starting material, which is then reacted with various amines. acs.org Another method involves the direct alkylation of the N9 atom of the N6-isopentenyladenine scaffold. nih.gov

These synthetic efforts are part of a rational design approach to understand the structure-activity relationship of cytokinin derivatives. nih.gov By introducing various alkyl chains with different functional groups at the N9 position, researchers can probe the structural requirements for cytokinin activity. The resulting derivatives are often tested in bioassays, such as the tobacco callus bioassay, to determine their ability to promote cell division and growth. nih.gov

Galegine (B1196923), chemically known as (3-methyl-2-butenyl)guanidine, is another important derivative based on the isomeric isoprenyl scaffold. researchgate.net It is a natural product first isolated from the seeds of Galega officinalis. taylorandfrancis.com Galegine served as a model for the development of biguanide (B1667054) antidiabetic drugs, including metformin. researchgate.nettaylorandfrancis.com

The synthesis of galegine has been reported through various methods. One early synthesis involved the reaction of isoprenylamine with a guanidinylating agent. A more recent synthesis was achieved through the reaction of benzyl (B1604629) amine with 2-methylpseudourea sulphate. nih.gov The study of galegine and its synthetic derivatives is crucial for understanding the mechanisms of action of guanidine-based compounds and for the development of new therapeutic agents. nih.gov Direct guanidinylation protocols are of significant interest as they offer more efficient routes to complex guanidine-containing molecules by avoiding multiple protection and deprotection steps. nih.gov

Design and Synthesis of Substituted Alkenyl Amine Analogues for Structure-Activity Relationship Studies (e.g., via Heck Coupling)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. bohrium.com These studies involve the synthesis of a series of structural analogues where specific parts of the molecule are systematically modified to determine the effect of these changes on activity. researchgate.net For alkenyl amines like 2-methyl-3-buten-1-amine, the Heck reaction (also known as the Mizoroki-Heck reaction) is a powerful tool for generating such analogues. mnstate.edu

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene, which forms a new carbon-carbon bond, resulting in a substituted alkene. mnstate.edursc.org This reaction is highly versatile and can be used to introduce a wide variety of aryl or vinyl groups onto the alkene moiety of an N-protected 2-methyl-3-buten-1-amine. By systematically varying the substituent on the aryl halide, a library of analogues can be created to probe how changes in steric, electronic, and lipophilic properties affect the molecule's interaction with its biological target. libretexts.org Although the Heck reaction can sometimes be challenging with substrates containing ligating heteroatoms like amines, optimized procedures have been developed to handle such cases. nih.gov The insights gained from SAR studies on these analogues are critical for designing more potent and selective compounds.

Parameter Description Relevance to SAR
Electronic Effects Modifying the electron-donating or electron-withdrawing nature of substituents on an aromatic ring attached via Heck coupling.Influences binding affinity to biological targets through electrostatic interactions. libretexts.org
Steric Effects Changing the size and shape of substituents.Determines the physical fit of the molecule into a receptor's binding pocket. libretexts.org
Lipophilicity Altering the compound's oil/water partition coefficient by adding hydrophobic or hydrophilic groups.Affects membrane permeability, distribution, and metabolism of the compound.

Generation of N-Methylated and Other Amine Derivatives

Modification of the amine group itself is a common strategy for fine-tuning the pharmacological properties of a molecule. N-alkylation, particularly N-methylation, can significantly impact a compound's potency, selectivity, metabolic stability, and bioavailability. columbia.edu Various methods exist for the N-alkylation of primary amines like 2-methyl-3-buten-1-amine. researchgate.net

A classic method is the reaction with alkyl halides, such as methyl iodide, often in the presence of a base. libretexts.orgsmolecule.com However, this method can sometimes lead to over-alkylation, producing tertiary amines or even quaternary ammonium (B1175870) salts. libretexts.orgresearchgate.net To achieve more selective mono- or di-methylation, reductive amination is frequently employed. This involves reacting the amine with an aldehyde (e.g., formaldehyde (B43269) for methylation) or a ketone in the presence of a reducing agent. smolecule.com

Modern catalytic systems have also been developed for efficient N-alkylation. These include methods that use alcohols as alkylating agents, which are considered greener alternatives to alkyl halides. For instance, ruthenium or iridium complexes can catalyze the N-methylation of amines using methanol. thieme-connect.de These diverse synthetic tools allow chemists to precisely control the degree of substitution on the nitrogen atom, generating a range of derivatives for functional evaluation.

Alkylation Method Reagent(s) Product(s) Key Features
Direct Alkylation Alkyl Halide (e.g., CH₃I), BaseSecondary Amine, Tertiary Amine, Quaternary SaltCan be difficult to control selectivity, risk of over-alkylation. researchgate.net
Reductive Amination Aldehyde/Ketone (e.g., Formaldehyde), Reducing AgentSecondary or Tertiary AmineGenerally provides good control over the degree of alkylation. smolecule.com
Catalytic Alkylation Alcohol (e.g., Methanol), Transition Metal Catalyst (e.g., Ru, Ir)Secondary or Tertiary AmineAtom-economical and environmentally benign "borrowing hydrogen" strategy. thieme-connect.de

Advanced Applications of 3 Buten 1 Amine, 2 Methyl and Alkenyl Amines in Specialized Chemical Fields

Role as a Versatile Molecular Building Block in Complex Organic Synthesis

3-Buten-1-amine (B1219720), 2-methyl- is recognized for its role as a versatile molecular building block in the field of organic chemistry. Its value stems from the presence of two distinct reactive sites: a primary amine group and a carbon-carbon double bond. This dual functionality allows for sequential or orthogonal chemical modifications, making it a valuable precursor for constructing more complex molecular architectures.

Amines are fundamental reagents in chemical synthesis, capable of acting as nucleophiles, bases, ligands, and catalysts. The primary amine in 3-Buten-1-amine, 2-methyl- can readily participate in well-established reactions such as amide bond formation, alkylation, and reductive amination. Simultaneously, the terminal alkene group can undergo a variety of addition reactions, enabling the introduction of further functional groups. This bifunctional character is highly sought after for creating molecular scaffolds used in drug discovery and the synthesis of novel compounds.

Functional GroupType of ReactionsSynthetic Utility
Primary Amine (-NH2) Nucleophilic substitution, Amide coupling, Imine formation, Reductive aminationIntroduction of nitrogen, formation of peptide bonds, creation of complex scaffolds
Alkene (C=C) Electrophilic addition, Polymerization, HydrofunctionalizationCarbon chain extension, introduction of diverse functional groups

The structural motifs found in alkenyl amines are significant in medicinal chemistry. While specific applications of 3-Buten-1-amine, 2-methyl- are not extensively documented in publicly available literature, related unsaturated amines serve as critical intermediates in the synthesis of pharmaceutical compounds. The synthesis of chiral homoallylic amines, for instance, is a key methodology for producing alkaloids and other nitrogen-containing natural products that form the basis of many drugs. The ability to construct complex, stereochemically defined molecules is paramount in drug development, and versatile building blocks like alkenyl amines are instrumental in this process. For example, the related compound (but-3-en-1-yl)(methyl)amine (B2493246) is noted as an intermediate in the synthesis of pharmaceuticals aimed at treating infectious diseases.

In the agrochemical sector, the development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules designed to interact with specific biological targets. The unique structures of unsaturated amines make them valuable intermediates in the production of these active ingredients. A patent for the related compound 3-methyl-2-buten-1-al indicates it is a valuable starting material for the preparation of pesticides. The chemical reactivity of 3-Buten-1-amine, 2-methyl- allows for its incorporation into larger, more complex structures characteristic of modern agrochemicals.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The synthesis of these high-value products often requires versatile and reactive starting materials. Alkenyl amines fit this role well. For instance, a related compound, 3-methyl-2-buten-1-al, is cited as a starting material for producing dyes, plastics, and scents. Primary aromatic amines are known to react with nitrous acid to form diazonium salts, which are key intermediates in the creation of brightly colored azo compounds used as dyes and pigments. The functional groups present in 3-Buten-1-amine, 2-methyl- provide pathways to a variety of specialty chemical products.

Contributions to Catalysis Research (e.g., Organocatalysis)

Alkenyl amines and their derivatives play a significant role in the advancement of catalysis, particularly in the field of asymmetric organocatalysis. This branch of chemistry utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. Chiral primary and secondary amines are among the most powerful and versatile organocatalysts.

These amine catalysts operate by reacting with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates in a reversible process. The chirality of the amine catalyst directs the subsequent reaction of the enamine with an electrophile, leading to the preferential formation of one enantiomer of the product. This methodology has simplified the functionalization of carbonyl compounds while ensuring high enantioselectivity. The structural framework of alkenyl amines is relevant to the design and synthesis of these specialized organocatalysts. The interplay between the amine's ability to form an enamine and other functional groups within the catalyst's structure is crucial for achieving high levels of stereocontrol.

Potential in Polymer and Materials Science

In polymer and materials science, monomers with multiple reactive sites are essential for creating cross-linked networks and functional materials. The dual functionality of 3-Buten-1-amine, 2-methyl- (an amine group and a polymerizable double bond) presents potential for its use in creating specialized polymers. The amine group can be used for post-polymerization modification or to initiate certain types of polymerization, while the alkene group can participate in free-radical or other polymerization mechanisms. The polymerization of related monomers, such as 3-methyl-1-butene, has been studied with various catalyst systems, yielding polymers with distinct properties based on their microstructure and crystallinity.

The functional groups on 3-Buten-1-amine, 2-methyl- make it a candidate for applications as a cross-linking agent or a reactive diluent in polymer systems.

Cross-linking Agents : Cross-linking is the process of forming covalent bonds to join two or more polymer chains. The primary amine group of 3-Buten-1-amine, 2-methyl- is reactive toward various functional groups, such as epoxides and aldehydes, allowing it to act as a curing agent or cross-linker, thereby forming a three-dimensional polymer network. Polyfunctional amines are employed to crosslink polymers like latexes. This process enhances the mechanical strength, thermal stability, and chemical resistance of the final material.

Reactive Diluents : Reactive diluents are low-viscosity compounds added to resin formulations, such as epoxies, to reduce viscosity for easier processing. Unlike traditional solvents, reactive diluents have functional groups that allow them to co-react with the resin components and become a permanent part of the cured polymer network. Amines can function as reactive diluents in epoxy systems, where they react with the epoxy groups. The use of a reactive diluent can affect the properties of the cured material by altering the cross-link density, which can improve flexibility and impact strength.

Application RoleMechanism of ActionEffect on Material Properties
Cross-linking Agent The amine group reacts with functional groups on polymer chains (e.g., epoxides), forming covalent bonds between them.Increases tensile strength, thermal stability, and chemical resistance.
Reactive Diluent Lowers the viscosity of a resin system and subsequently co-reacts to become part of the polymer backbone.Improves handling/processing; can increase flexibility and impact resistance by reducing cross-link density.

Functionalization of Polymer Matrices

The incorporation of primary amines, such as the one present in 3-Buten-1-amine, 2-methyl-, into polymer structures is a key strategy for creating functional synthetic polymers. These amine groups serve as versatile reactive sites, enabling a wide range of post-polymerization modifications. The functionalization of polymers with amines can be achieved through several methods, including the copolymerization of an amine-containing monomer or the post-synthetic modification of a pre-existing polymer.

Amine-functionalized polymers are crucial in various applications. For instance, in the field of carbon capture, porous organic polymers (POPs) functionalized with alkylamines have demonstrated significantly improved CO2 uptake and selectivity, particularly under humid conditions found in post-combustion flue gas. rsc.org The amine groups enhance the polymer's interaction with CO2 through chemisorption, a stronger bond than the physisorption observed in non-functionalized POPs. rsc.org Methods for introducing these functionalities include direct synthesis with amine-containing monomers, amine grafting onto the polymer backbone, and amine impregnation. rsc.org

Furthermore, the primary amine functionality is pivotal in biomedical applications. Polymers can be designed with amine-reactive end groups, allowing them to conjugate with biological molecules like proteins. nih.gov For example, RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization can be used to create polymers that, after modification, present a reactive moiety susceptible to the amine groups on lysine (B10760008) residues of proteins. nih.gov This allows for the creation of reversible polymer-protein conjugates, which have potential therapeutic applications. nih.gov The presence of amine groups in a polymer matrix enhances properties like adhesion and provides sites for crosslinking, further expanding their utility in coatings and advanced materials. polysciences.com

Biological and Agricultural Chemistry Applications of Derivatives

Derivatives of alkenyl amines are of significant interest in biological and agricultural chemistry due to their ability to modulate physiological processes in plants and exhibit antimicrobial properties.

Modulators in Cytokinin Bioassays and Plant Physiology

The structural motif of alkenyl amines is found in cytokinins, a class of plant hormones that regulate cell growth, differentiation, and numerous other physiological processes. mdpi.com Synthetic derivatives that mimic these natural compounds can act as powerful modulators in plant systems. For example, derivatives where an alkenyl amine side chain is attached to a purine (B94841) scaffold have been extensively studied for their cytokinin activity. mdpi.com

Research has shown that modifications to the N9 atom of the purine ring can significantly influence biological activity. Derivatives with a short halogenoalkyl group at this position have demonstrated higher activity in tobacco callus bioassays than the standard, Kinetin. mdpi.com Similarly, compounds with side-chain methylation have been shown to stimulate chlorophyll (B73375) synthesis in etiolated cucumber cotyledons more effectively than their non-methylated counterparts like trans-Zeatin. mdpi.com These findings highlight the potential for designing highly specific and active plant growth modulators by modifying the structure of alkenyl amine derivatives.

Table 1: Activity of N9-Substituted Cytokinin Derivatives in Bioassays
N9-Substituent TypeObserved ActivityBioassayReference
Short Halogenoalkyl (e.g., chloroethyl, bromoethyl)Higher activity than KinetinTobacco Callus Bioassay mdpi.com
Aliphatic group and/or cyclic etherSignificant activityTobacco Callus Bioassay mdpi.com

Development of Antimicrobial Agents

Alkyl and alkenyl amines and their derivatives have been recognized for their antimicrobial properties. Studies have shown that these compounds are effective against both gram-positive and gram-negative bacteria. asm.orgnih.gov The antimicrobial efficacy is closely linked to the chemical structure of the amine, particularly the length of the alkyl chain.

A key structure-activity relationship is the influence of the hydrophobic alkyl chain. Research indicates that compounds with a chain length of 11 to 15 carbon atoms are typically the most active. nih.gov The primary mode of action for many of these compounds, including amine oxides, involves the disorganization and disruption of the microbial cell membrane structure. nih.govresearchgate.net This interaction leads to the leakage of intracellular components, such as potassium ions, and impairs essential metabolic functions like glucose oxidation and fermentation, ultimately resulting in cell death. nih.gov Unlike some other antimicrobial agents, monounsaturation in the alkyl chain of amines does not necessarily increase their activity. nih.gov The development of novel antimicrobial agents has also explored incorporating primary or secondary amino groups into more complex heterocyclic structures, such as quinoxalines, which has been shown to greatly influence their antibacterial potency and spectrum. nih.gov

Table 2: Structure-Activity Relationships of Antimicrobial Amines
Structural FeatureEffect on Antimicrobial ActivityProposed MechanismReference
Alkyl Chain LengthOptimal activity at 11-15 carbonsHydrophobic interaction with the cell membrane nih.gov
MonounsaturationDoes not increase activity- nih.gov
N-Oxide GroupActivity primarily dependent on the alkyl chain, not the N-oxide substituentDisorganization of membrane structure nih.govresearchgate.net

Investigation in Proteomics Research (for 3-Buten-1-amine)

In the field of proteomics, the primary amine group of compounds like 3-Buten-1-amine is a key target for chemical labeling strategies used in the quantitative analysis of proteins and peptides. nih.gov Shotgun proteomics, a predominant method for identifying and quantifying proteins in complex biological samples, often relies on labeling peptides to compare their relative abundance across different samples. mdpi.com

Amine-reactive labeling reagents are designed to covalently bond with the primary amines found at the N-terminus of peptides and on the side chain of lysine residues. nih.gov One such strategy involves using reagents like sulfosuccinimidyl-2-(biotinamido) ethyl-1,3-dithiopropionate (Sulfo-NHS-SS-biotin), which specifically targets these primary amines. nih.gov Another approach, termed Protected Amine Labels (PAL), utilizes an amino acid-based mass tag with a reversibly-bound protecting group. nih.gov This method allows for robust targeting of peptide primary amines and regeneration of the amine group after labeling to ensure good ionization efficiency in the mass spectrometer. nih.gov These techniques enable the differential labeling of peptide populations with stable isotopes, allowing for their accurate quantification in mass spectrometry-based proteomic experiments.

Theoretical and Computational Chemistry Investigations of 3 Buten 1 Amine, 2 Methyl and Alkenyl Amine Systems

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com For flexible molecules like 3-Buten-1-amine (B1219720), 2-methyl-, understanding its conformational preferences is crucial for predicting its chemical behavior.

Studies on Intramolecular Hydrogen Bonding (e.g., π-type Hydrogen Bonding)

Intramolecular hydrogen bonds can significantly influence the conformation and reactivity of a molecule. nih.govacs.org In alkenyl amines, a specific type of intramolecular interaction, known as a π-type hydrogen bond, can occur between the amine's N-H group and the π-electron cloud of the carbon-carbon double bond. nih.gov This interaction, where the π-system acts as a hydrogen bond acceptor, can stabilize certain conformations. nih.gov

Exploration of Rotational Isomers and Conformational Equilibria

Due to rotation around its single bonds, 3-Buten-1-amine, 2-methyl- can exist in various rotational isomers, or rotamers. libretexts.org Computational methods are employed to identify the stable conformers and to determine their relative energies. nih.govresearchgate.net This involves systematically rotating the bonds and calculating the potential energy at each step to map out the potential energy surface. umn.edu

The relative populations of these conformers at equilibrium are determined by their free energies, which include contributions from electronic energy, vibrational energy, and entropy. chemrxiv.org Torsional strain, which arises from the eclipsing of bonds on adjacent atoms, and steric interactions, caused by the repulsion between bulky groups, are key factors that determine the relative stability of different conformations. libretexts.org For instance, conformations that minimize steric hindrance between the methyl group and the amine group would be expected to be more stable. lumenlearning.com

Elucidation of Reaction Mechanisms via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions. These methods can provide insights into the electronic structure changes that occur during a reaction and can be used to identify transition states and intermediates. nih.gov

Transition State Characterization in Amine-Catalyzed Processes

Amines are widely used as catalysts in organic synthesis. nii.ac.jp Understanding the mechanism of these reactions often involves characterizing the transition state, which is the highest energy point along the reaction coordinate. dntb.gov.ua The stabilization of the transition state is a key factor in catalysis. nih.gov

In amine-catalyzed reactions, the amine can form key intermediates such as enamines or iminium ions. nii.ac.jp Density functional theory (DFT) calculations are frequently used to model the geometries and energies of these intermediates and the transition states connecting them. researchgate.netnih.gov For example, in aldol (B89426) reactions catalyzed by primary amines, computational studies have shown that the transition states often involve hydrogen bonding that helps to stabilize charge and lower the activation energy. researchgate.net The characterization of these transition states provides a deeper understanding of the reaction's stereoselectivity and reactivity. researchgate.net

Potential Energy Surface Mapping for Olefin Reactivity (e.g., O(3P) + 1-Butene Reaction Dynamics)

The reactivity of the olefinic part of 3-Buten-1-amine, 2-methyl- can be investigated by mapping the potential energy surface (PES) for its reactions. wayne.edu The PES provides a comprehensive picture of the energy of the system as a function of the positions of the atoms. umn.edu

A well-studied example of olefin reactivity is the reaction of atomic oxygen in its ground triplet state (O(3P)) with alkenes like 1-butene. arxiv.orgacs.org Theoretical studies of this reaction have explored the triplet potential energy surface, identifying barrierless addition of the oxygen atom to the double bond to form energy-rich intermediates. arxiv.orgresearchgate.net These intermediates can then undergo various isomerization and dissociation pathways. Mapping the PES for the reaction of O(3P) with 3-Buten-1-amine, 2-methyl- would reveal how the presence of the 2-methyl and 1-amino groups influences the reaction pathways and product distributions compared to simpler alkenes.

Application of Advanced Computational Methodologies (e.g., DFT, MP2, CCSD)

A variety of computational methodologies are available to study chemical systems, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. nih.gov It is often the method of choice for larger systems due to its favorable computational scaling. pitt.eduscientific.net DFT calculations have been successfully applied to study a wide range of chemical phenomena, including reaction mechanisms, conformational analysis, and the properties of various materials. nih.govacs.orgresearchgate.netnih.govmdpi.com

For higher accuracy, especially when dealing with systems where electron correlation is important, more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed. arxiv.org These methods are more computationally demanding but can provide benchmark-quality results for smaller systems. arxiv.orgmdpi.com The choice of computational method depends on the specific research question and the size of the system being studied. chemrxiv.org For conformational analysis of flexible molecules like alkyl amines, developing fast and reliable models to predict DFT-level descriptors is an active area of research. rsc.org

Interactive Data Table: Computational Methods in Chemistry

MethodDescriptionTypical Application
DFT A quantum mechanical method that models the electron density of a system to determine its energy and other properties.Geometry optimization, reaction mechanism studies, calculation of spectroscopic properties. nih.govpitt.edunih.gov
MP2 An ab initio method that improves upon the Hartree-Fock method by including electron correlation effects through second-order perturbation theory.High-accuracy energy calculations for small to medium-sized molecules.
CCSD A high-level ab initio method that provides a very accurate description of electron correlation.Benchmark calculations for small molecules, systems where high accuracy is critical. arxiv.org

Q & A

Q. What are the established synthetic routes for preparing 2-methyl-3-buten-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Primary synthesis methods include alkylation of amines or reduction of imines. For example, alkylation of allylamine derivatives with methyl halides in the presence of a base (e.g., NaOH) can yield 2-methyl-3-buten-1-amine. Temperature control (≤60°C) and inert atmospheres (N₂/Ar) are critical to avoid polymerization . Purification via fractional distillation under reduced pressure minimizes byproducts. Evidence from analogous amines highlights the importance of pH monitoring to suppress side reactions like over-alkylation .

Q. How can 2-methyl-3-buten-1-amine be characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs exist) confirm structure. For instance, allylic protons appear as doublets near δ 5.0–5.5 ppm, while the methyl group resonates at δ 1.2–1.5 ppm .
  • X-ray Crystallography : Single crystals grown via slow evaporation in non-polar solvents (e.g., hexane) reveal spatial conformation and bond angles, critical for understanding reactivity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Q. What are the stability considerations for 2-methyl-3-buten-1-amine under varying storage conditions?

  • Methodological Answer : The compound is prone to oxidation and polymerization. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Stabilizers like hydroquinone (0.1% w/w) inhibit radical-mediated degradation. Periodic GC-MS analysis monitors purity; degradation products (e.g., Schiff bases) elute later than the parent compound .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of 2-methyl-3-buten-1-amine be minimized?

  • Methodological Answer : Competing pathways (e.g., over-alkylation, cyclization) are suppressed by:
  • Stepwise Temperature Gradients : Initial reaction at 25°C to form the primary amine, followed by gradual heating to 50°C for completion .
  • Protecting Groups : Use of trityl groups (e.g., tritylamine) to block reactive sites, though limitations exist for sterically hindered substrates .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd/C) enhance selectivity in reductive amination, reducing ketone intermediates without side hydrogenation .

Q. What mechanistic insights explain the regioselectivity of 2-methyl-3-buten-1-amine in nucleophilic additions?

  • Methodological Answer : The allylic amine’s electron-rich double bond directs nucleophilic attack to the β-carbon. Computational studies (DFT) show lower activation energy for β-addition due to conjugation with the amine lone pair. Experimental validation via 13C^{13}C-labeling tracks regioselectivity in reactions with electrophiles (e.g., bromine), confirming >90% β-product formation .

Q. How do advanced chromatographic techniques resolve co-eluting impurities in 2-methyl-3-buten-1-amine samples?

  • Methodological Answer :
  • HS-SPME-GC/MS : Headspace solid-phase microextraction coupled with GC/MS separates volatile impurities (e.g., methyl ketones) using CAR/PDMS fibers. Optimized desorption times (5–10 min at 250°C) prevent carryover .
  • HILIC Chromatography : Hydrophilic interaction liquid chromatography with a zwitterionic column (e.g., ZIC-HILIC) resolves polar byproducts, using acetonitrile/ammonium acetate gradients (pH 4.5) .

Q. What strategies improve the enantiomeric purity of 2-methyl-3-buten-1-amine derivatives for asymmetric catalysis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of (R)-BINOL-phosphoric acid derivatives induces enantioselectivity in imine reductions (>80% ee) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer, enabling separation via hydrolysis .
  • Chiral GC Columns : Cyclodextrin-based columns (e.g., Chirasil-Dex) achieve baseline separation of enantiomers, with retention time differences ≥1.5 min .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.